molecular formula C13H14ClFN2O2 B1497460 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone CAS No. 1018525-90-0

2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B1497460
CAS No.: 1018525-90-0
M. Wt: 284.71 g/mol
InChI Key: OFKCXYZCSHKCQA-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone is a synthetic organic compound characterized by a unique chemical structure that incorporates a piperazine ring, a benzoyl group, and a chloro-ethanone moiety. Its distinct arrangement of atoms lends itself to varied applications in scientific research, particularly within the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone generally involves the chlorination of an ethanone precursor followed by a coupling reaction with 4-(4-fluoro-benzoyl)-piperazine. This process requires specific reaction conditions, typically including the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination.

Industrial Production Methods: On an industrial scale, the synthesis can be scaled up using large reactors that ensure thorough mixing and consistent temperature control, optimizing yield and purity. Automated systems often handle the addition of reactants and control of reaction parameters to maintain reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The chloro group in the compound can be substituted by various nucleophiles, leading to the formation of new derivatives.

  • Reduction and Oxidation: The compound can undergo reduction or oxidation, depending on the reagents used, altering its functional groups and overall chemical properties.

Common Reagents and Conditions:

  • Substitution: Typical nucleophiles include amines and thiols. Reaction conditions might involve solvents like ethanol or methanol and catalysts such as triethylamine.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed:

  • From Substitution: Derivatives with new functional groups in place of the chloro group.

  • From Reduction: Compounds with reduced functionalities, such as alcohols.

  • From Oxidation: Compounds with oxidized functionalities, such as carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry. Biology: Used as a probe in biochemical studies to investigate enzyme interactions and binding mechanisms. Medicine: Explored for potential therapeutic properties, particularly in drug design and development. Industry: Utilized in the production of specialized materials and as a chemical intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to changes in cellular functions. The precise pathways and targets can vary depending on the application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, such as 2-Chloro-1-[4-benzoyl-piperazin-1-yl]-ethanone and 2-Chloro-1-[4-(4-chloro-benzoyl)-piperazin-1-yl]-ethanone, the presence of the 4-fluoro substituent in 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone offers unique electronic and steric properties. These properties can influence its reactivity and binding affinity, making it more suitable for specific scientific applications.

Similar Compounds:

  • 2-Chloro-1-[4-benzoyl-piperazin-1-yl]-ethanone

  • 2-Chloro-1-[4-(4-chloro-benzoyl)-piperazin-1-yl]-ethanone

  • 2-Chloro-1-[4-(4-methyl-benzoyl)-piperazin-1-yl]-ethanone

The unique properties and versatility of this compound make it a valuable compound in various fields of scientific research and industry

Properties

IUPAC Name

2-chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-1-3-11(15)4-2-10/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKCXYZCSHKCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651570
Record name 2-Chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018525-90-0
Record name 2-Chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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